Faster Bulk Polycondensation Kinetics of MEA Salt Versus Potassium Chloroacetate (MGL)
The potassium salt of 6-(2-chloroacetamido)hexanoic acid (MEA) exhibits a faster bulk polycondensation rate than potassium chloroacetate (MGL) under identical conditions. Although kinetic differences in the 110–130°C range are not large enough to preclude copolymerization, the MEA homopolymerization rate is measurably higher [1]. This kinetic bias enables MEA to act as the rate-determining driver in mixed-monomer feeds, a factor critical for process design when targeting copolymers with specific amide/ester ratios.
| Evidence Dimension | Relative rate of bulk polycondensation (FTIR-ATR monitoring, Avrami model fit) |
|---|---|
| Target Compound Data | MEA (potassium N-chloroacetyl-6-aminohexanoate): polycondensation rate faster than MGL; activation energy decreased in monomer mixtures relative to homopolymerization of the predominant neat monomer [1] |
| Comparator Or Baseline | MGL (potassium chloroacetate): slower homopolymerization rate |
| Quantified Difference | MEA > MGL in reaction rate (qualitative); activation energy reduction observed for mixed feeds vs. neat homopolymerization |
| Conditions | Bulk thermal polycondensation, 110–130°C, monitored by FTIR-ATR spectroscopy; kinetic data fitted to Avrami model [1] |
Why This Matters
Faster monomer consumption shortens processing time and influences copolymer sequence distribution, which directly affects polymer thermal and mechanical properties for biomedical device fabrication.
- [1] Murase, S. K., Franco, L., Rodríguez-Galán, A., & Puiggalí, J. (2012). Copolymerization of potassium chloroacetate and potassium N-chloroacetyl-6-aminohexanoate. Journal of Applied Polymer Science, 126(4), 1425–1436. View Source
